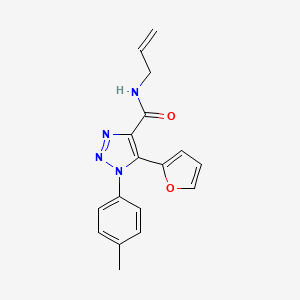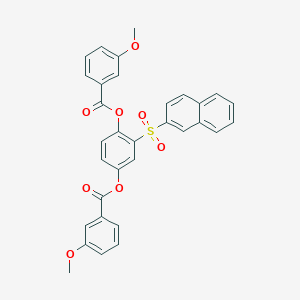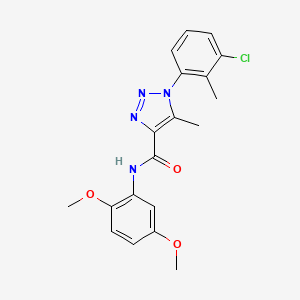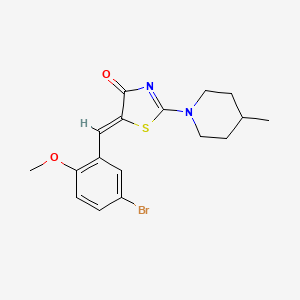![molecular formula C14H15NO3 B4540662 N-[1-(2-methoxyphenyl)ethyl]-2-furamide](/img/structure/B4540662.png)
N-[1-(2-methoxyphenyl)ethyl]-2-furamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to N-[1-(2-methoxyphenyl)ethyl]-2-furamide often involves reactions that introduce functional groups or change the structural framework of the molecule. For example, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide involves reacting ArTe− (generated in situ) with N-(2-bromoethyl)phthalimide, leading to novel heterocycles characterized structurally through various bond lengths measurements (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction (XRD) and NMR spectroscopy. For instance, the molecular structure of N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide was elucidated through XRD, revealing Te-C(alkyl) and Te-C(aryl) bond lengths, which are crucial for understanding the compound's reactivity and properties (Singh et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound highlight the reactivity and potential transformations. For example, the reaction of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide with RuCl3·xH2O results in unique heterocycles, demonstrating the compound's reactivity and potential for forming novel structures (Singh et al., 2000).
Mecanismo De Acción
Target of Action
N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide, also known as N-[1-(2-methoxyphenyl)ethyl]-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways due to their wide range of therapeutic advantages .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, suggesting that they may have multiple molecular and cellular effects .
Direcciones Futuras
The future directions for this compound would likely depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
Análisis Bioquímico
Biochemical Properties
N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions can affect the overall biochemical pathways in which N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide is involved .
Cellular Effects
N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the potential of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide in therapeutic applications .
Molecular Mechanism
The molecular mechanism of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Studies in animal models have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. Understanding these interactions can provide insights into the compound’s potential metabolic effects and applications .
Transport and Distribution
The transport and distribution of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide within tissues can also influence its overall biological effects .
Subcellular Localization
N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can participate in various biochemical processes .
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(11-6-3-4-7-12(11)17-2)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSZVOFQIZJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)


![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4540625.png)

![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4540646.png)
![3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)
![N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B4540654.png)
![2-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4540658.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4540678.png)